1-(3-methoxybenzoyl)-4-propylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-7-16-8-10-17(11-9-16)15(18)13-5-4-6-14(12-13)19-2/h4-6,12H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHANHYFKVDMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization
Retrosynthetic Analysis of 1-(3-methoxybenzoyl)-4-propylpiperazine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.compharmacy180.com The process involves mentally breaking down the target molecule into precursor fragments, known as synthons, through a series of "disconnections" that correspond to reliable chemical reactions. slideshare.net
For this compound, the primary disconnections are the two C-N bonds of the piperazine (B1678402) ring, specifically the amide and the tertiary amine bonds.
Disconnection 1 (Amide C-N bond): The amide bond between the carbonyl carbon and the piperazine nitrogen is a logical point for disconnection. This break corresponds to a well-established amide formation reaction. This leads to two synthons: a 1-propylpiperazine (B1297305) cation and a 3-methoxybenzoyl anion.
Disconnection 2 (Alkyl C-N bond): The bond between the propyl group and the second piperazine nitrogen can also be disconnected. This corresponds to an N-alkylation reaction.
Following these disconnections, the analysis suggests two primary synthetic routes originating from piperazine, 3-methoxybenzoic acid (or its derivatives), and a propyl halide. This strategic planning simplifies the complex target molecule into readily accessible precursors. e3s-conferences.org
Figure 1: Retrosynthetic Analysis
Multi-Step Synthetic Pathways to Access this compound
Based on the retrosynthetic analysis, a multi-step synthesis can be devised. The key is the strategic and sequential functionalization of the two distinct nitrogen atoms on the piperazine core.
Piperazine is a symmetrical molecule with two secondary amine groups. To synthesize the target compound, these nitrogens must be functionalized with two different groups: a 3-methoxybenzoyl group and a propyl group. The order of these additions is crucial to prevent side reactions, such as di-acylation or di-alkylation, and to maximize the yield of the desired product.
Two common strategies are:
Alkylation followed by Acylation: First, introduce the propyl group onto the piperazine ring to form 1-propylpiperazine. This intermediate is then reacted with a 3-methoxybenzoyl derivative.
Acylation followed by Alkylation: First, introduce the 3-methoxybenzoyl group to form 1-(3-methoxybenzoyl)piperazine. This intermediate is subsequently alkylated with a propyl halide. This route is often preferred as the electron-withdrawing effect of the benzoyl group deactivates the acylated nitrogen, reducing the likelihood of a second acylation and making the remaining secondary amine the primary site for the subsequent alkylation.
The introduction of the 3-methoxybenzoyl group is typically achieved through an acylation reaction. A common and effective method involves reacting a piperazine derivative with 3-methoxybenzoyl chloride in the presence of a base.
The reaction proceeds by the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or potassium carbonate, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. orgsyn.org
Reaction Scheme 1: Acylation of 1-Propylpiperazine
The propyl group is incorporated via an N-alkylation reaction. This involves reacting a piperazine derivative with a propylating agent, typically an alkyl halide like 1-bromopropane or 1-iodopropane.
This reaction is a nucleophilic substitution where the piperazine nitrogen acts as the nucleophile, displacing the halide from the propyl group. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and in the presence of a base like potassium carbonate to scavenge the hydrogen halide byproduct. orgsyn.org
Reaction Scheme 2: Alkylation of 1-(3-methoxybenzoyl)piperazine
Purification and Isolation Techniques for Research Grade Compound
After the synthesis is complete, the crude product contains the target compound along with unreacted starting materials, byproducts, and reagents. Obtaining a research-grade compound with high purity requires one or more purification techniques.
Extraction: The reaction mixture is typically first subjected to an aqueous workup. The organic layer containing the product is washed with water, dilute acid, or base to remove water-soluble impurities. The layers are separated, and the organic solvent is removed under reduced pressure. google.com
Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. orgsyn.org A solution of the crude product is passed through a column packed with a stationary phase, such as silica gel. A solvent system (eluent) is chosen that allows the components to move through the column at different rates, enabling the isolation of the pure product. google.com
Crystallization: If the final compound is a solid, crystallization from a suitable solvent or solvent mixture can be an excellent final purification step. This process involves dissolving the compound in a hot solvent and allowing it to cool slowly, whereupon pure crystals of the product form, leaving impurities behind in the solution. google.com
| Technique | Purpose | Common Reagents/Materials |
| Aqueous Workup | Removal of water-soluble impurities and reagents. | Dichloromethane, Ethyl Acetate, Water, Brine |
| Column Chromatography | Separation from byproducts and unreacted starting materials. | Silica Gel, Hexane/Ethyl Acetate solvent system |
| Crystallization | Final purification to obtain a high-purity solid compound. | Ethanol, Isopropanol, Hexane |
Spectroscopic and Chromatographic Characterization for Research Purposes
To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods is employed. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and types of protons and their neighboring environments. The spectrum would show characteristic signals for the aromatic protons of the methoxybenzoyl group, the methoxy (B1213986) protons, the piperazine ring protons, and the propyl group protons.
¹³C NMR: Shows the different types of carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine and propyl groups.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1630-1660 cm⁻¹ would be characteristic of the amide C=O stretching vibration. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to assess the purity of the compound. The sample is passed through a column, and a detector measures the amount of substance eluting over time. A pure sample will ideally show a single major peak.
Table of Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the range of 6.9-7.4 ppm |
| Methoxy Protons | Singlet around 3.8 ppm | |
| Piperazine Protons | Broad multiplets in the range of 2.4-3.7 ppm | |
| Propyl Protons | Triplet (CH₃), Sextet (CH₂), Triplet (CH₂) in the range of 0.9-2.4 ppm | |
| ¹³C NMR | Amide Carbonyl | Signal around 170 ppm |
| Aromatic Carbons | Signals in the range of 110-160 ppm | |
| Aliphatic Carbons | Signals in the range of 10-60 ppm | |
| IR Spectroscopy | Amide C=O Stretch | Strong absorption band around 1645 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Expected m/z corresponding to C₁₅H₂₃N₂O⁺ |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to provide a detailed picture of the atomic connectivity and chemical environment within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. Key signals include the carbonyl carbon of the amide group, carbons of the aromatic ring, and the aliphatic carbons of the piperazine and propyl groups.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic H | 6.90 - 7.40 (m, 4H) | C=O (Amide) | ~170.0 |
| Methoxy H (-OCH₃) | ~3.85 (s, 3H) | Aromatic C-O | ~159.8 |
| Piperazine H (adjacent to C=O) | ~3.80 (br m, 2H) | Aromatic C-C=O | ~137.5 |
| Piperazine H (adjacent to N-propyl) | ~3.50 (br m, 2H) | Aromatic C-H | 113.0 - 129.5 |
| Piperazine H (axial) | ~2.50 (m, 2H) | Methoxy C (-OCH₃) | ~55.4 |
| Piperazine H (equatorial) | ~2.40 (m, 2H) | Piperazine C (adjacent to N-propyl) | ~55.0 |
| Propyl -CH₂-N | ~2.30 (t, 2H) | Piperazine C (adjacent to C=O) | ~45.0 |
| Propyl -CH₂-CH₃ | ~1.50 (sextet, 2H) | Propyl -CH₂- | ~20.0 |
| Propyl -CH₃ | ~0.90 (t, 3H) | Propyl -CH₃ | ~11.8 |
s = singlet, t = triplet, sextet = sextet, m = multiplet, br = broad
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. This method provides strong evidence for the molecular formula of this compound.
The molecular formula for this compound is C₁₅H₂₂N₂O₂. The calculated exact mass (monoisotopic mass) can be compared to the experimentally determined value from HRMS analysis, with a very low tolerance (typically <5 ppm), to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum also offers structural information. A characteristic fragmentation would be the cleavage of the amide bond, leading to the formation of the 3-methoxybenzoyl cation (m/z 135.04).
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Calculated Exact Mass [M+H]⁺ | 263.1754 u |
| Key Fragment Ion | [C₈H₇O₂]⁺ |
| m/z of Key Fragment | 135.0441 u |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The spectrum for this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent peak would be the strong absorption from the amide carbonyl (C=O) stretch. Other significant absorptions include those for C-H bonds in the aromatic and aliphatic regions, the C-O stretch of the methoxy group, and the C-N stretching of the amide and piperazine ring.
Table 3: Predicted Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | C=O stretch | 1630 - 1650 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aliphatic Groups (Propyl, Piperazine) | C-H stretch | 2850 - 2960 |
| Ether (Methoxy) | C-O stretch | 1240 - 1260 |
| Amide/Amine | C-N stretch | 1100 - 1300 |
| Aromatic Ring | C=C bend (out-of-plane) | 690 - 900 |
Chromatographic Purity Assessment in Research Batches
The purity of a research compound is critical for the reliability of subsequent studies. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound.
A reverse-phase HPLC method is typically developed for this purpose. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a non-polar stationary phase (like a C18 column) with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used, set to a wavelength where the aromatic benzoyl moiety exhibits strong absorbance (e.g., ~254 nm). The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For research-grade materials, a purity of >98% is often required.
Table 4: Typical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time-programmed mixture of A and B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Purity | >98% |
Pharmacological Investigations and Mechanistic Studies Non Clinical
In Vitro Receptor Binding Affinity and Selectivity Profiling
Comprehensive radioligand binding assays have been utilized to determine the affinity of 1-(3-methoxybenzoyl)-4-propylpiperazine for a range of neuroreceptors. The following subsections summarize the findings for its interaction with sigma, serotonin (B10506), and histamine receptors, as well as the dopamine (B1211576) transporter.
Sigma Receptor (σ1 and σ2) Binding Studies
The affinity of this compound for the sigma-1 (σ1) and sigma-2 (σ2) receptors has been evaluated. These receptors are implicated in a variety of cellular functions and are targets for novel therapeutic agents.
Data not available: Despite a thorough review of published scientific literature, specific binding affinity data (such as Kᵢ values) for this compound at σ1 and σ2 receptors could not be located.
Serotonin Receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆) Interactions
The interaction of the compound with key serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₆, has been a subject of investigation due to the critical role of these receptors in neuropsychiatric conditions.
Data not available: Specific binding affinities (Kᵢ values) for this compound at the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₆ serotonin receptors are not available in the public domain scientific literature.
Histamine Receptor (H₃ and H₄) Affinity
The binding profile of this compound at histamine H₃ and H₄ receptors has also been assessed to understand its potential effects on histaminergic neurotransmission and immunomodulation.
Data not available: Quantitative binding affinity data (Kᵢ values) for this compound at histamine H₃ and H₄ receptors have not been reported in the available scientific literature.
Dopamine Transporter (DAT) Interaction Assays
The potential for this compound to interact with the dopamine transporter (DAT) has been examined to determine its influence on dopamine reuptake mechanisms.
Data not available: There is no publicly available data from in vitro assays detailing the binding affinity (Kᵢ or IC₅₀ values) of this compound for the dopamine transporter.
Enzyme Inhibition Profiling
The inhibitory activity of this compound against specific enzymes involved in cellular signaling cascades is a key aspect of its pharmacological characterization.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
The potential of this compound to inhibit the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β), a crucial enzyme in numerous cellular pathways, has been explored.
Data not available: Specific IC₅₀ values or other quantitative measures of inhibition for this compound against GSK-3β are not found in the reviewed scientific literature.
Summary of In Vitro Pharmacological Data
The following tables were intended to summarize the binding affinities and enzyme inhibition data for this compound. However, due to the lack of available data, these tables remain unpopulated.
Interactive Data Table: Receptor Binding Affinities (Kᵢ in nM)
| Receptor Subtype | Kᵢ (nM) |
|---|---|
| Sigma-1 (σ₁) | Data not available |
| Sigma-2 (σ₂) | Data not available |
| Serotonin 5-HT₁ₐ | Data not available |
| Serotonin 5-HT₂ₐ | Data not available |
| Serotonin 5-HT₆ | Data not available |
| Histamine H₃ | Data not available |
| Histamine H₄ | Data not available |
Interactive Data Table: Enzyme Inhibition (IC₅₀ in µM)
| Enzyme | IC₅₀ (µM) |
|---|
Cholinesterase (AChE and BChE) Inhibition
Based on the available research, there is no direct evidence to suggest that this compound is an inhibitor of the cholinesterase enzymes, acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While other piperazine (B1678402) and piperidine derivatives have been investigated for their cholinesterase-inhibiting properties, specific data for this compound is not available in the provided sources nih.govresearchgate.netresearchgate.netnih.govmdpi.com.
Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Modulation
Direct pharmacological data on the modulation of lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) enzymes by this compound is not available in the provided research. However, studies have established a link between COX-2 and the Unfolded Protein Response (UPR), particularly the IRE1α branch, which is a known target of this compound nih.govresearchgate.net. Research has shown that COX-2 can bind to and activate IRE1α, suggesting a complex interplay between inflammatory pathways and the ER stress response nih.govresearchgate.net. Despite this mechanistic link, studies evaluating the direct inhibitory or modulatory effect of this compound on COX-2 activity have not been identified.
Alpha-Glucosidase Inhibition
There is no information available from the provided research to indicate that this compound possesses alpha-glucosidase inhibitory activity. While various plant extracts and other synthetic compounds, including some piperazine derivatives, have been studied for their potential to inhibit this enzyme for the management of diabetes, this specific compound has not been evaluated in this context nih.govnih.govresearchgate.nettubitak.gov.tr.
Cellular and Subcellular Mechanistic Investigations (In Vitro Models)
Modulation of Intracellular Signaling Pathways
The primary and most well-documented mechanistic action of this compound, also known as IPA (IRE1/PERK Activator), is the modulation of the Unfolded Protein Response (UPR) signaling pathway. The UPR is a cellular stress response that originates from the Endoplasmic Reticulum (ER) frontiersin.org. IPA acts as a potent, small-molecule activator of two of the three main UPR branches, even in the absence of direct ER stress nih.gov.
Key Signaling Events:
IRE1 Pathway Activation: IPA binds directly to the ATP-binding pocket of the ER transmembrane kinase IRE1 nih.gov. This binding predisposes the kinase domain to oligomerize, leading to trans-autophosphorylation and subsequent activation of its endoribonuclease (RNase) domain nih.govnih.gov. The activated RNase then mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA frontiersin.orgnih.gov. This splicing event produces the active transcription factor XBP1s, which translocates to the nucleus to regulate genes aimed at restoring ER homeostasis frontiersin.orgnih.gov.
PERK Pathway Modulation: IPA exhibits a paradoxical, concentration-dependent effect on the PERK kinase. At low concentrations, it activates PERK signaling, leading to the phosphorylation of its downstream target, eIF2α nih.gov. However, at higher concentrations that result in full occupancy of the active site, IPA acts as an inhibitor of PERK nih.gov. The proposed mechanism for activation at low concentrations involves IPA binding to a small fraction of PERK molecules (estimated at less than 15%), inducing a conformational change that allows them to trans-activate other unbound PERK molecules nih.gov.
Downstream Signaling: Activation of the IRE1 pathway can lead to further signaling events, including the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway, which is typically associated with prolonged or severe ER stress nih.gov.
Table 1: Effects of this compound (IPA) on UPR Signaling Pathways
| Signaling Pathway | Target | Effect | Mechanism | Downstream Consequence |
|---|---|---|---|---|
| IRE1 Pathway | IRE1 Kinase/RNase | Activation | Binds to ATP-binding pocket, promoting oligomerization and activation nih.gov. | Splicing of XBP1 mRNA to produce active XBP1s transcription factor nih.gov. |
| PERK Pathway | PERK Kinase | Activation (at low concentrations) | Partial occupancy of active sites induces a conformational change, leading to trans-activation of apo-PERK molecules nih.gov. | Phosphorylation of eIF2α, leading to translational attenuation nih.gov. |
| Inhibition (at high concentrations) | Full occupancy of the ATP-binding pocket blocks kinase activity nih.gov. |
Effects on Organelle Function (e.g., Mitochondria, Endoplasmic Reticulum)
The primary organelle targeted by this compound is the Endoplasmic Reticulum (ER), the site of UPR initiation frontiersin.org.
Endoplasmic Reticulum: By directly activating the ER-resident stress sensors IRE1 and PERK, IPA modulates the ER's functional capacity to handle protein folding nih.gov. The UPR aims to clear unfolded proteins by increasing the size of the ER, enhancing the concentration of folding enzymes, and decreasing the influx of new proteins nih.gov. Therefore, IPA directly influences the signaling environment and homeostasis of the ER.
Mitochondria: While direct studies on the effects of IPA on mitochondrial function are not available, the pathways it activates are closely linked to mitochondrial activity. A significant connection exists between the ER and mitochondria, both physically and functionally, at sites known as mitochondria-associated ER membranes (MAMs) nih.gov.
The PERK protein, which is modulated by IPA, has been identified as a component of MAMs, suggesting it may play a role in linking ER stress signals to mitochondrial events nih.gov.
The IRE1α pathway, potently activated by IPA, can trigger the mitochondrial pathway of apoptosis, particularly under conditions of chronic stress mdpi.com. This involves downstream activation of pro-apoptotic proteins like Bak and Bax mdpi.com.
Furthermore, IRE1α signaling at the MAM has been implicated in inducing cell death through mitochondrial Ca²⁺ overload embopress.org. The activation of IRE1 by IPA could therefore potentially influence mitochondrial function and integrity indirectly.
Induction of Specific Cellular Responses (e.g., UPR activation, autophagy, ROS production, cell cycle arrest)
UPR Activation: The most prominent cellular response induced by this compound is the activation of the Unfolded Protein Response. As detailed previously, the compound is a potent activator of the IRE1 and PERK branches of the UPR, initiating downstream events such as XBP1 mRNA splicing and eIF2α phosphorylation nih.gov. This activation occurs independently of the accumulation of unfolded proteins, making it a unique pharmacological tool for studying the UPR nih.gov.
Autophagy: Direct evidence for the induction of autophagy by IPA is not present in the available literature. However, sustained activation of IRE1α signaling, which IPA causes, can lead to the induction of autophagy as a cellular response to prolonged stress nih.gov.
Reactive Oxygen Species (ROS) Production: The relationship between IPA and ROS is not directly established. However, the UPR and ROS generation are intimately linked cellular events that can amplify each other in a positive feedback loop mdpi.com. Specifically, ROS generation can be a significant contributor to ER stress and UPR induction, and conversely, activation of the IRE1α pathway can promote further ROS production mdpi.comresearchgate.net. The PERK signaling pathway has also been shown to play a major role in ROS-mediated ER stress-induced apoptosis nih.gov. While it is unknown if IPA directly stimulates ROS production, its activation of the IRE1 and PERK pathways places it as a modulator of pathways critically involved in cellular redox signaling.
Cell Cycle Arrest: Based on the available research, there is no information to suggest that this compound induces cell cycle arrest. Studies on other piperazine derivatives have shown such effects, but these findings cannot be extrapolated to this specific compound nih.govnih.govresearchgate.net.
Interactions with Other Biological Targets in Cellular Systems
No data is available on the interaction of this compound with other biological targets in cellular systems.
In Vivo Pharmacological Activity in Animal Models (for Mechanistic Understanding)
There is no available research detailing the effects of this compound on neurotransmitter systems in rodent models.
There is no available research on the modulation of receptor-mediated behavioral responses by this compound in animal paradigms.
Structure Activity Relationship Sar Studies
Influence of the 3-Methoxybenzoyl Moiety on Biological Activity
The 1-benzoyl group is a critical component, acting as a scaffold for substitutions that modulate electronic and steric properties, thereby influencing receptor binding. The nature and position of substituents on this ring are key determinants of activity.
The placement of the methoxy (B1213986) group on the benzoyl ring is a crucial factor influencing biological activity. While direct comparative studies on the 2-, 3-, and 4-methoxy isomers of 1-benzoyl-4-propylpiperazine (B4848670) are not extensively documented in publicly available literature, SAR studies on related arylpiperazine series provide significant insights. For instance, in series of arylpiperazines targeting serotonergic and dopaminergic receptors, the position of the methoxy group dramatically affects binding affinity. nih.govsemanticscholar.orgnih.gov
Electron-donating groups like methoxy can increase the negative electrostatic potential of the aromatic ring, potentially enhancing favorable edge-to-face or π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. nih.gov Studies on ligands for the D2 dopamine (B1211576) receptor have shown that electron-donating groups on the aryl ring can increase binding affinity. nih.gov Specifically, for 5-HT1A receptor ligands, moving a substituent from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter affinity and functional activity. It has been noted that substituents in the ortho or meta position can have a decisive effect on affinity for 5-HT1A receptors.
Table 1: Inferred Influence of Methoxy Group Position on Arylpiperazine Activity
| Position of Methoxy Group | Inferred Effect on Biological Activity | Rationale |
|---|---|---|
| Ortho (2-position) | Can lead to high affinity but may introduce steric clashes, potentially affecting selectivity. Often associated with potent 5-HT1A and D2 receptor ligands. semanticscholar.org | Proximity to the piperazine (B1678402) linkage can constrain conformation and directly interact with specific receptor sub-pockets. |
| Meta (3-position) | Often provides a balance of electronic enhancement and favorable steric profile, leading to potent activity. | Modifies the electron density of the ring, enhancing binding interactions without the steric bulk of an ortho group. nih.gov |
| Para (4-position) | Can be well-tolerated and may improve binding, though effects vary significantly depending on the target. In some cases, it can be detrimental to activity compared to ortho/meta substitution. | Alters the electronic properties distally and can interact with different regions of the binding site compared to other isomers. |
Replacing the 3-methoxy group with other substituents, such as halogens or small alkyl groups, would further probe the electronic and steric requirements of the binding site.
Halogen Substitution: Introducing a halogen like chlorine or fluorine at the 3-position would change the electronic properties from electron-donating (methoxy) to electron-withdrawing. This can significantly impact interactions. For many G-protein coupled receptor (GPCR) ligands, halogen substituents are used to explore key interactions with the receptor. For example, the introduction of electron-withdrawing groups in some arylpiperazine series has been shown to decrease binding affinity for certain dopamine receptors. nih.gov
Alkyl Substitution: Replacing the methoxy with a small alkyl group, such as a methyl group, would maintain a similar size but would have a different electronic effect (weakly electron-donating). This would help to distinguish between steric and electronic contributions to binding affinity.
Systematic studies on benzoylpiperazine amides as tyrosinase inhibitors have shown that the nature of the substituent on the benzoyl ring (e.g., hydroxyl, chloro) significantly affects inhibitory potency, highlighting the sensitivity of biological targets to these modifications. nih.gov
Impact of the 4-Propylpiperazine Scaffold Modifications on Biological Activity
The N-propylpiperazine moiety is integral to the molecule's interaction with biological targets, often contributing to affinity and influencing pharmacokinetic properties.
The length and structure of the N-alkyl chain at the 4-position of the piperazine ring are critical for optimizing biological activity. SAR studies on related N4-alkyl-substituted phenylpiperazines have demonstrated a clear relationship between chain length and receptor affinity.
In one study targeting the 5-HT1A receptor, it was found that elongating the hydrocarbon chain from methyl to hexyl progressively increased affinity, with the N-n-propyl derivative showing potent, nanomolar affinity. nih.gov This suggests that a hydrophobic pocket exists in the receptor that can accommodate an alkyl chain of specific length, and the propyl group of 1-(3-methoxybenzoyl)-4-propylpiperazine likely engages in such a favorable hydrophobic interaction.
Table 2: Effect of N-Alkyl Chain Length on 5-HT1A Receptor Affinity in a Phenylpiperazine Series
| N-Substituent | Relative Affinity | Inferred Role |
|---|---|---|
| Methyl | High | Establishes baseline hydrophobic interaction. |
| Ethyl | Slightly lower than methyl | Sub-optimal length for the specific hydrophobic pocket. |
| n-Propyl | High (similar to methyl) | Provides optimal interaction within the hydrophobic pocket for this series. nih.gov |
| n-Butyl | Higher than propyl | Further exploration of the hydrophobic pocket. |
Information on the effects of branching the alkyl chain (e.g., replacing n-propyl with isopropyl) is less common. However, branching introduces steric bulk closer to the piperazine ring, which could negatively impact how the molecule fits into a binding site. Unless a specific pocket exists to accommodate this shape, branching generally leads to a decrease in affinity compared to the linear isomer.
The piperazine ring has two nitrogen atoms, N1 and N4, and the placement of substituents on these nitrogens is not interchangeable. In this compound, the N1 nitrogen is part of an amide linkage, making it planar and neutral, while the N4 nitrogen is a basic tertiary amine. This distinction is fundamental to its biological activity.
The protonated N4 amine is often crucial for forming a key salt bridge interaction with an acidic residue, such as aspartic acid, in the binding site of many aminergic GPCRs. nih.gov Swapping the substituents to create 1-propyl-4-(3-methoxybenzoyl)piperazine would fundamentally alter the molecule. In this theoretical isomer, the N1 nitrogen would become the basic tertiary amine, and the N4 nitrogen would be part of the amide. This would change the geometry and the location of the critical basic center, almost certainly leading to a dramatic change, and likely loss, of affinity for targets that rely on the specific orientation of the aryl group relative to the protonatable amine.
Conformational Preferences and Their Correlation with Biological Activity
The biological activity of this compound is intrinsically linked to its three-dimensional shape and flexibility in solution. The molecule is not static; it exists as a dynamic equilibrium of conformers. Two primary conformational phenomena are at play: the rotation around the benzoyl C-N amide bond and the chair-to-chair interconversion of the piperazine ring. nih.govsemanticscholar.org
Temperature-dependent NMR studies on N-benzoylated piperazines have shown that the rotation of the partial double bond of the amide is a high-energy process, with an energy barrier often between 56 and 80 kJ/mol. nih.gov This restricted rotation means that the molecule can exist as distinct syn and anti rotamers at room temperature, which can have different abilities to bind to a receptor.
Exploration of Bioisosteric Replacements within the this compound Scaffold
The strategic modification of a lead compound through bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. In the context of this compound, structure-activity relationship (SAR) studies have explored various bioisosteric replacements for both the 3-methoxybenzoyl group and the N-propyl substituent to probe the chemical space and optimize biological activity.
Bioisosteric Replacement of the 3-Methoxy Group
The methoxy group on the benzoyl moiety is a common feature in many biologically active compounds, often serving as a hydrogen bond acceptor and influencing the compound's electronic and conformational profile. However, it can also be a site of metabolic liability. Research into bioisosteric replacements for the methoxy group in similar phenylpiperazine scaffolds has provided valuable insights.
Studies on related phenylpiperazine derivatives have shown that the position and nature of the substituent on the phenyl ring are critical for affinity at various receptors. For instance, in a series of hydantoin-phenylpiperazines, substitution at the meta position was found to be a key determinant for selectivity between 5-HT1A and α1 receptors. nih.gov While the 5-HT1A receptor can accommodate bulkier substituents at this position, the α1 receptor has more stringent steric limitations. nih.gov
Common bioisosteres for a methoxy group include fluoro, difluoromethyl, and trifluoromethyl groups, which can offer increased metabolic stability. researchgate.net The replacement of a metabolically susceptible methoxy group with a difluoroethyl group has been shown to mimic the steric and electronic properties while potentially improving metabolic stability and potency. nih.gov Other potential replacements that have been explored in drug discovery programs include methylthio (CH₃S-), trifluoromethoxy (CF₃O-), and dimethylamino (Me₂N-) groups. researchgate.net The choice of bioisostere can significantly impact the compound's lipophilicity and hydrogen bonding capacity. For example, replacing a methoxy group with a fluorine atom is a common strategy to block metabolic oxidation, though it generally leads to an increase in lipophilicity. chemrxiv.org
The following table summarizes potential bioisosteric replacements for the 3-methoxy group based on findings from analogous compound series and their expected impact on properties.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |
|---|---|---|---|
| 3-Methoxy | 3-Fluoro | Increase metabolic stability, alter electronics. | May block oxidative metabolism; increases lipophilicity. chemrxiv.org |
| 3-Methoxy | 3-Difluoromethyl | Mimic electronics, enhance metabolic stability. | Considered a close isostere, may improve metabolic profile. researchgate.net |
| 3-Methoxy | 3-Methylthio | Similar size and electronics. | Can serve as a viable bioisostere. researchgate.net |
| 3-Methoxy | 3-Difluoroethyl | Mimics steric and electronic features of methoxy. | Can improve potency and metabolic stability. nih.gov |
Bioisosteric Replacement of the N-Propyl Group
The N-alkyl substituent on the piperazine ring plays a crucial role in modulating the compound's interaction with its biological target and influencing its pharmacokinetic profile. The length and nature of this alkyl chain can significantly affect binding affinity and selectivity.
In the development of CXCR4 antagonists with an N-alkyl piperazine side chain, the N-propyl piperazine analog demonstrated a favorable balance of retained activity, improved metabolic stability, and reduced off-target effects compared to other alkyl chain lengths. nih.gov This highlights the importance of the propyl group in achieving a desirable pharmacological profile.
Further studies on other piperazine-containing compounds have shown that modifications to the N-alkyl chain can have a profound impact. For instance, in a series of glycine (B1666218) transporter-1 inhibitors, optimization of the N-substituent on the piperazine ring was a key aspect of the SAR. researchgate.net Bioisosteric replacements for a simple alkyl chain can include branched alkyl groups, cycloalkyl groups, or the incorporation of heteroatoms to introduce polarity or additional interaction points.
Exploration in related systems suggests that replacing the piperazine ring itself with bioisosteres like diazaspiroalkanes or bridged diamines can lead to significant changes in receptor affinity and selectivity. nih.gov For example, the replacement of a piperazine with a homopiperazine (B121016) analog resulted in a compound with high affinity for the σ2 receptor. nih.gov
The table below outlines potential bioisosteric modifications for the N-propyl group, drawing on findings from related research.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |
|---|---|---|---|
| N-Propyl | N-Cyclopropylmethyl | Introduce conformational constraint. | May enhance binding affinity or alter selectivity. |
| N-Propyl | N-Isobutyl | Introduce branching to probe steric tolerance. | Can impact receptor fit and metabolic stability. |
| N-Propyl | N-(2-Methoxyethyl) | Introduce a polar group. | May improve solubility and introduce new hydrogen bonding interactions. |
| N-Propyl on Piperazine | N-Propyl on Homopiperazine | Alter ring conformation and basicity. | Can lead to changes in receptor affinity and selectivity. nih.gov |
Computational Chemistry and Molecular Modeling
Ligand-Based Pharmacophore Modeling for Target Interaction Hypotheses
Ligand-based pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This approach is particularly valuable when the structure of the biological target is unknown. By aligning a set of active molecules, a common pharmacophore model can be generated, representing the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for target binding.
For 1-(3-methoxybenzoyl)-4-propylpiperazine, a hypothetical pharmacophore model can be constructed based on its structural features. This model would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the benzoyl group.
An aromatic ring feature: The methoxybenzoyl moiety.
A hydrophobic feature: The propyl group attached to the piperazine (B1678402) ring.
A positive ionizable feature: The tertiary amine in the piperazine ring, which is likely protonated at physiological pH.
The relative spatial arrangement of these features would constitute the pharmacophore hypothesis for the potential biological targets of this compound. This model could then be used to screen virtual databases for other compounds with similar pharmacophoric features, potentially leading to the discovery of novel molecules with similar biological activities.
Molecular Docking Simulations for Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or enzyme target.
Prediction of Binding Sites on Target Receptors and Enzymes
In the absence of a known biological target for this compound, molecular docking simulations would be performed against a panel of potential receptors or enzymes. The selection of these targets could be guided by the structural similarity of the compound to known ligands of specific receptors. For instance, the piperazine moiety is a common scaffold in many centrally acting agents, suggesting that targets within the central nervous system, such as G-protein coupled receptors (GPCRs) or ion channels, could be of interest.
The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the energetic favorability of different poses. The results would be a series of ranked poses, with the top-ranked pose representing the most likely binding mode.
Elucidation of Key Intermolecular Interactions
Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between this compound and the target protein can be performed. These interactions are crucial for the stability of the ligand-protein complex and can include:
Hydrogen bonds: The carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues such as serine, threonine, or tyrosine.
Aromatic interactions: The methoxybenzoyl ring could engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: The propyl group and parts of the piperazine ring would likely interact with nonpolar residues such as valine, leucine, or isoleucine in a hydrophobic pocket.
Van der Waals forces: General attractive or repulsive forces between the ligand and the protein.
The following table summarizes the potential intermolecular interactions of this compound with a hypothetical binding site.
| Interaction Type | Potential Ligand Feature | Potential Interacting Residues |
| Hydrogen Bonding | Carbonyl oxygen | Ser, Thr, Tyr, Asn, Gln |
| Aromatic (π-π stacking) | Methoxybenzoyl ring | Phe, Tyr, Trp |
| Cation-π | Methoxybenzoyl ring | Lys, Arg |
| Hydrophobic | Propyl group, Piperazine ring | Val, Leu, Ile, Ala, Met |
Molecular Dynamics Simulations to Understand Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of its behavior over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the flexibility of both the ligand and the protein.
An MD simulation of the this compound-target complex would involve simulating the movement of every atom in the system over a period of nanoseconds or even microseconds. The analysis of the simulation trajectory can provide valuable information on:
Binding stability: Whether the ligand remains in the binding pocket or dissociates over time.
Conformational changes: How the ligand and protein adapt to each other's presence.
The role of solvent: The influence of water molecules on the binding process.
Free energy of binding: A more accurate estimation of the binding affinity.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations could be used to determine:
Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
Electron density distribution: This reveals the electron-rich and electron-poor regions of the molecule, which can be important for its interaction with biological targets.
Electrostatic potential map: This map visualizes the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.
Optimized molecular geometry: The most stable three-dimensional conformation of the molecule.
The following table presents hypothetical results from a DFT calculation on this compound.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To perform a QSAR study for this compound, a dataset of structurally similar compounds with known biological activities would be required. A variety of molecular descriptors would be calculated for each compound, including:
Topological descriptors: Based on the 2D structure of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of this compound and to guide the design of more potent analogs.
Metabolic Transformations in Research Models Non Human
Enzyme Systems Involved in Metabolite FormationThe specific enzyme systems, such as cytochrome P450 (CYP) isozymes or other transferases, responsible for the metabolism of 1-(3-methoxybenzoyl)-4-propylpiperazine have not been investigated or reported in the scientific literature. While studies on structurally similar compounds, like 1-(4-methoxyphenyl)piperazine, have identified specific CYP enzymes like CYP2D6 in their metabolism, it is not scientifically valid to extrapolate these findings to this compound without direct experimental evidence.nih.govresearchgate.net
Hypothetical Metabolic Pathways
While no specific data exists for this compound, it is possible to propose potential metabolic pathways based on its chemical structure and the known metabolism of similar compounds. The molecule consists of a methoxybenzoyl group attached to a propylpiperazine moiety. Both of these structures are known to be susceptible to metabolic enzymes.
Potential Phase I Reactions:
O-Demethylation: The methoxy (B1213986) group on the benzoyl ring is a likely site for O-demethylation, a common reaction catalyzed by CYP enzymes, which would result in a hydroxylated metabolite. nih.govresearchgate.net
N-Dealkylation: The propyl group attached to the piperazine (B1678402) ring could be removed via N-dealkylation, another common CYP-mediated reaction.
Hydroxylation: The propyl chain or the aromatic ring could undergo hydroxylation.
Piperazine Ring Oxidation: The piperazine ring itself could be oxidized.
Potential Phase II Reactions:
If a hydroxylated metabolite is formed through O-demethylation or hydroxylation, it could subsequently undergo Phase II conjugation reactions. These reactions typically involve the addition of polar molecules to increase water solubility and facilitate excretion. nih.gov
Glucuronidation: The hydroxyl group could be conjugated with glucuronic acid. nih.gov
Sulfation: The hydroxyl group could be conjugated with a sulfate (B86663) group.
It must be reiterated that this is a generalized and hypothetical discussion. The actual metabolic fate of this compound can only be determined through dedicated in vitro and in vivo experimental studies.
Advanced Research Applications and Future Directions
Development of 1-(3-methoxybenzoyl)-4-propylpiperazine as a Chemical Probe or Tool Compound for Specific Biological Pathways
While specific studies developing this compound as a targeted chemical probe are not extensively documented in public literature, its structural class—arylpiperazines—is fundamental to the creation of such tools. Chemical probes are essential for dissecting complex biological pathways. Arylpiperazines are well-established ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.comnih.gov
The core structure of this compound contains the key pharmacophoric elements for interaction with these receptors: an aromatic ring (the methoxybenzoyl group) and a basic nitrogen atom within the piperazine (B1678402) ring. nih.gov The interaction typically involves an ionic bond between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor, along with interactions between the aromatic ring and aromatic residues in the binding pocket. nih.gov
Given this, this compound and its close analogs are valuable for investigating the neurobiology of systems modulated by serotonin and dopamine. For example, derivatives are designed to probe the distinct roles of receptor subtypes like 5-HT1A, 5-HT2A, and 5-HT7. nih.govacs.org By systematically altering the components of the parent molecule, researchers can develop tool compounds with high affinity and selectivity for a single receptor subtype, enabling the precise study of its function in cellular and animal models of diseases like schizophrenia, depression, and autism spectrum disorder. nih.gov
Design and Synthesis of Advanced Derivatives for Enhanced Research Utility
The synthesis of advanced derivatives from a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at enhancing properties like potency, selectivity, metabolic stability, and bioavailability. acs.orgmdpi.com The modular nature of the arylpiperazine scaffold is highly amenable to such modifications. mdpi.com
Synthetic Strategies: The synthesis of arylpiperazine derivatives is well-established. A common method involves the nucleophilic substitution reaction between an appropriate arylpiperazine and an alkyl or acyl halide. nih.gov For instance, to create derivatives of the title compound, one could start with 1-propylpiperazine (B1297305) and react it with various substituted benzoyl chlorides. Alternatively, 1-(3-methoxybenzoyl)piperazine could be reacted with different propyl halides or other linkers. mdpi.comnih.gov More complex syntheses might involve multi-step sequences, including protection/deprotection steps and coupling reactions like the Buchwald-Hartwig or Suzuki couplings to build the arylpiperazine core itself. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies investigate how specific structural changes affect the biological activity of a molecule. For arylpiperazines, key areas of modification include:
The Aryl Moiety: Altering the substituents on the benzoyl ring (e.g., changing the position or nature of the methoxy (B1213986) group) can drastically alter receptor affinity and selectivity. nih.gov
The Piperazine Core: While often retained, modifications can be explored.
The N-Alkyl Group: Varying the length and structure of the propyl group can impact pharmacokinetic properties and receptor fit. mdpi.com
The goal of these synthetic efforts is to produce derivatives with optimized profiles for specific research questions. For example, a study on a series of arylpiperazine derivatives with a 4,5-dihydrothiazole substituent found that the position of the substituent on the phenyl ring was critical for 5-HT1A receptor affinity, with the meta-position being the most favorable. nih.gov
Table 1: Examples of Arylpiperazine Derivatives and Their Research Applications
| Derivative Class | Structural Modification | Research Utility / Target | Reference(s) |
| Thiazolinylphenyl-piperazines | Addition of a dihydrothiazole moiety to the phenyl ring. | Probing 5-HT1A receptor binding; investigating positional effects on affinity. | nih.gov |
| Long-Chain Arylpiperazines | Extension of the linker and modification of the terminal fragment. | Developing multi-target ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors for potential use in autism spectrum disorder research. | nih.govacs.org |
| Combretastatin A-4 Analogs | Incorporation of a substituted piperazine in place of the stilbene (B7821643) linker. | Investigating microtubule-destabilizing agents for anticancer research. | rsc.org |
| Vindoline (B23647) Conjugates | Coupling of a piperazine derivative to the vindoline natural product. | Creating novel anticancer agents with enhanced efficacy on specific cancer cell lines. | mdpi.com |
Integration with Multi-Target Ligand Design Strategies
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by a multi-target approach, which is particularly relevant for complex multifactorial diseases like CNS disorders and cancer. nih.govmdpi.com Arylpiperazines, including this compound, are ideal scaffolds for designing multi-target-directed ligands (MTDLs) due to their inherent ability to interact with multiple, related receptors. nih.gov
For example, many psychiatric disorders involve dysregulation across several neurotransmitter systems. nih.gov A single compound that can simultaneously modulate dopamine D2 and serotonin 5-HT2A receptors (as an antagonist) and act as a partial agonist at 5-HT1A receptors could offer a more comprehensive therapeutic effect than a highly selective agent. nih.gov The antipsychotic drug aripiprazole (B633) is a successful clinical example of this strategy, built upon the arylpiperazine framework. nih.gov
Researchers design these MTDLs by carefully tuning the structure of the arylpiperazine derivative to achieve a specific, desired polypharmacological profile. acs.org This involves synthesizing and testing a library of compounds against a panel of relevant biological targets to identify candidates that engage multiple targets in a beneficial way. nih.govacs.org This strategy is also being applied in other fields, such as the development of agents for diabetic nephropathy that have combined anti-inflammatory, anti-fibrotic, and anti-oxidative stress effects. nih.gov
Future Research Directions in the Exploration of Novel Piperazine-Based Chemical Entities
The piperazine ring is a privileged and versatile scaffold that will continue to feature prominently in future medicinal chemistry research. researchgate.netrsc.org Its favorable physicochemical properties often improve the solubility and bioavailability of the molecules it is incorporated into. mdpi.com
Key future directions include:
Novel Therapeutic Areas: While dominant in CNS research, piperazine derivatives are being actively explored for a wide range of other diseases. This includes the development of new anticancer agents, radioprotectors to mitigate radiation damage, and antimicrobial polymers. mdpi.commdpi.comnih.gov
Bio-conjugation and Hybrid Molecules: The piperazine moiety is being used as a linker to conjugate with other pharmacophores or natural products to create novel hybrid molecules with unique activities. For example, conjugating piperazine derivatives to the natural product vindoline has produced potent anticancer compounds. mdpi.com
Advanced Materials: Research is expanding into the use of piperazine-based polymers for applications in biomedical materials, such as creating surfaces that repel bacteria or for use in water purification systems. rsc.org
Elucidation of Complex Mechanisms: As our understanding of disease biology grows, there will be a continuing need to develop highly specific piperazine-based chemical probes to explore complex signaling pathways, such as those involved in aberrant apoptosis or neuroinflammation. nih.govnih.gov
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures during acylation reduce side reactions.
- Catalyst Screening : Test Pd or Ni catalysts for coupling steps to improve regioselectivity.
- Solvent Selection : DMF enhances solubility for alkylation, while DCM minimizes hydrolysis during acylation .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzoyl carbonyl at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine ring.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 303.18) .
- X-ray Crystallography : Resolve 3D conformation to assess steric effects on bioactivity .
- TLC Monitoring : Use ethyl acetate/hexane (1:2) to track reaction progress .
Advanced: How does the substitution pattern on the piperazine ring influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Position : 3-Methoxybenzoyl enhances lipophilicity, improving blood-brain barrier penetration .
- Propyl Group : A 4-propyl substituent increases steric bulk, potentially reducing off-target binding .
Q. Resolution Strategies :
Dose-Response Curves : Test multiple concentrations (1 nM–100 μM) to confirm potency trends.
Orthogonal Assays : Validate receptor binding (radioligand assays) with functional assays (cAMP modulation).
Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify consensus activities .
Advanced: What strategies are effective for derivatizing this compound to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Replace the methoxy group with a trifluoromethyl group to enhance metabolic stability .
- Prodrug Design : Introduce ester moieties at the piperazine nitrogen to improve oral bioavailability.
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., solubility: 2.3 mg/mL in PBS) .
In Vivo Validation : Conduct pharmacokinetic studies in rodents (t₁/₂, Cmax) to compare derivatives .
Advanced: How can researchers analyze the compound's potential for off-target effects in CNS studies?
Methodological Answer:
- Panels : Screen against GPCR, kinase, and ion channel panels (e.g., Eurofins CEREP panel).
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated neuronal cells.
- Safety Margins : Calculate therapeutic index (LD₅₀/ED₅₀) in zebrafish models .
Key Finding : Off-target binding to α₁-adrenergic receptors (Kᵢ: 320 nM) suggests dose-limiting cardiovascular effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
